molecular formula C15H9F2N3 B13682530 7-Fluoro-1-(2-fluorobenzyl)-1H-indazole-3-carbonitrile

7-Fluoro-1-(2-fluorobenzyl)-1H-indazole-3-carbonitrile

Cat. No.: B13682530
M. Wt: 269.25 g/mol
InChI Key: IMERNNYURYHINH-UHFFFAOYSA-N
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Description

7-Fluoro-1-(2-fluorobenzyl)-1H-indazole-3-carbonitrile is a synthetic organic compound that belongs to the indazole family. This compound is characterized by the presence of fluorine atoms at specific positions on the benzyl and indazole rings, which can significantly influence its chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Fluoro-1-(2-fluorobenzyl)-1H-indazole-3-carbonitrile typically involves multiple steps, starting from commercially available precursors. A common synthetic route includes the following steps:

    Formation of the Indazole Core: The indazole core can be synthesized through cyclization reactions involving hydrazines and ketones or aldehydes.

    Introduction of the Fluorobenzyl Group: The 2-fluorobenzyl group is introduced via nucleophilic substitution reactions, often using 2-fluorobenzyl halides.

    Addition of the Fluorine Atom: The fluorine atom at the 7-position of the indazole ring can be introduced through electrophilic fluorination reactions.

    Formation of the Carbonitrile Group: The carbonitrile group is typically introduced through cyanation reactions, using reagents such as cyanogen bromide or sodium cyanide.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

7-Fluoro-1-(2-fluorobenzyl)-1H-indazole-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophilic substitution using sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of various substituted indazole derivatives.

Scientific Research Applications

7-Fluoro-1-(2-fluorobenzyl)-1H-indazole-3-carbonitrile has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological targets, such as enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-Fluoro-1-(2-fluorobenzyl)-1H-indazole-3-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms can enhance the compound’s binding affinity and selectivity for these targets. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Fluoro-1-(2-fluorobenzyl)-1H-indazole-3-carbonitrile is unique due to its specific substitution pattern, which can significantly influence its chemical reactivity and biological activity. The presence of fluorine atoms at strategic positions enhances its stability and binding affinity, making it a valuable compound for various applications.

Properties

Molecular Formula

C15H9F2N3

Molecular Weight

269.25 g/mol

IUPAC Name

7-fluoro-1-[(2-fluorophenyl)methyl]indazole-3-carbonitrile

InChI

InChI=1S/C15H9F2N3/c16-12-6-2-1-4-10(12)9-20-15-11(14(8-18)19-20)5-3-7-13(15)17/h1-7H,9H2

InChI Key

IMERNNYURYHINH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CN2C3=C(C=CC=C3F)C(=N2)C#N)F

Origin of Product

United States

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